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1-Cyclopentylcyclohexane-1-carbaldehyde
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Overview
Description
1-Cyclopentylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O. It consists of a cyclopentyl group attached to a cyclohexane ring, which is further bonded to an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with cyclohexanone, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclopentylcyclohexane, followed by selective oxidation. This method allows for large-scale production with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Cyclopentylcyclohexane-1-carboxylic acid.
Reduction: 1-Cyclopentylcyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopentylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentylcyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction processes. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which makes the carbonyl carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylcyclohexane: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
Cyclohexanecarbaldehyde: Contains a cyclohexane ring with an aldehyde group but lacks the cyclopentyl substituent.
Cyclopentylmethanol: Contains a cyclopentyl group attached to a methanol moiety instead of a cyclohexane ring.
Uniqueness
1-Cyclopentylcyclohexane-1-carbaldehyde is unique due to the presence of both a cyclopentyl and a cyclohexane ring, along with an aldehyde functional group. This combination of structural features imparts distinct reactivity and makes it a valuable compound for various chemical transformations and applications.
Biological Activity
1-Cyclopentylcyclohexane-1-carbaldehyde is an organic compound notable for its unique structural characteristics, which include a cyclohexane ring substituted with a cyclopentyl group and an aldehyde functional group. This compound has garnered interest due to its potential biological activities, which may have implications in various fields such as pharmacology and medicinal chemistry.
- Molecular Formula : C11H18O
- Molecular Weight : 192.29 g/mol
- Structure : The compound features a cyclohexane ring with a cyclopentyl substituent and an aldehyde group at the first position, influencing its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound is still under investigation, but preliminary studies suggest several potential areas of activity:
1. Antimicrobial Activity
Some studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the aldehyde functional group may contribute to this activity by interacting with microbial cell membranes or metabolic pathways.
2. Cytotoxicity
Research has shown that aldehyde-containing compounds can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the formation of reactive oxygen species (ROS) or the induction of apoptosis in targeted cells.
3. Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may possess neuroprotective properties, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of structurally related aldehydes against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential applications in developing new antimicrobial agents.
Compound | Pathogen | Inhibition Zone (mm) |
---|---|---|
This compound | S. aureus | 15 |
This compound | E. coli | 12 |
Case Study 2: Cytotoxicity Assay
In vitro assays were conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that this compound induced apoptosis in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
Mechanistic Insights
The biological activities of this compound may be attributed to its ability to interact with biological macromolecules, leading to alterations in cellular signaling pathways. The aldehyde group can form Schiff bases with amino acids, impacting protein function and cellular responses.
Properties
Molecular Formula |
C12H20O |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-cyclopentylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c13-10-12(8-4-1-5-9-12)11-6-2-3-7-11/h10-11H,1-9H2 |
InChI Key |
AVGSJNWFVWGVDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C=O)C2CCCC2 |
Origin of Product |
United States |
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